molecular formula C18H11F5 B12534778 5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene CAS No. 797048-44-3

5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene

Cat. No.: B12534778
CAS No.: 797048-44-3
M. Wt: 322.3 g/mol
InChI Key: AOAFSIWSYVLRJK-UHFFFAOYSA-N
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Description

5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the use of electrophilic aromatic substitution reactions to introduce the necessary functional groups onto the benzene ring . The reaction conditions often include the use of strong electrophiles and bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while substitution reactions may yield derivatives with different substituents on the benzene ring.

Scientific Research Applications

5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene is unique due to its multiple fluorine atoms and ethynyl group, which confer distinct chemical properties and reactivity. These features make it particularly valuable in research and industrial applications.

Properties

CAS No.

797048-44-3

Molecular Formula

C18H11F5

Molecular Weight

322.3 g/mol

IUPAC Name

5-but-1-enyl-1,3-difluoro-2-[2-(3,4,5-trifluorophenyl)ethynyl]benzene

InChI

InChI=1S/C18H11F5/c1-2-3-4-11-7-14(19)13(15(20)8-11)6-5-12-9-16(21)18(23)17(22)10-12/h3-4,7-10H,2H2,1H3

InChI Key

AOAFSIWSYVLRJK-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)F)F)F

Origin of Product

United States

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